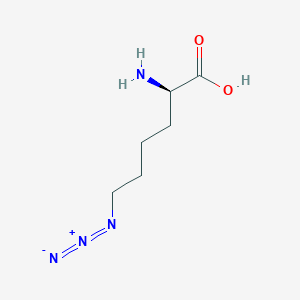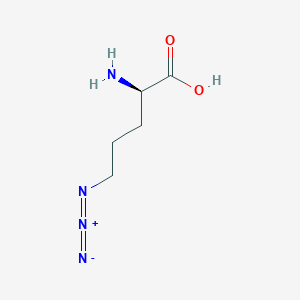![molecular formula C48H49N3O9 B7908879 Boc-L-Thr[Fmoc-L-Gln(Trt)]-OH](/img/structure/B7908879.png)
Boc-L-Thr[Fmoc-L-Gln(Trt)]-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-L-Thr[Fmoc-L-Gln(Trt)]-OH is a complex compound used primarily in peptide synthesis. It is composed of three main components: Boc-L-Threonine, Fmoc-L-Glutamine, and Trityl (Trt) protecting groups. This compound is utilized in solid-phase peptide synthesis, where it serves as a building block for creating larger peptide chains.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Boc-L-Thr[Fmoc-L-Gln(Trt)]-OH involves multiple steps, each requiring specific reaction conditions:
Protection of L-Threonine: L-Threonine is first protected with a t-butyloxycarbonyl (Boc) group. This is typically achieved by reacting L-Threonine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Protection of L-Glutamine: L-Glutamine is protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group and a trityl (Trt) group. The Fmoc group is introduced by reacting L-Glutamine with Fmoc chloride in the presence of a base like sodium carbonate. The Trt group is added by reacting the Fmoc-protected L-Glutamine with trityl chloride in the presence of a base such as pyridine.
Coupling: The Boc-L-Threonine and Fmoc-L-Glutamine(Trt) are then coupled together using a coupling reagent like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) in a solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle large quantities of reagents and solvents, ensuring high purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Boc-L-Thr[Fmoc-L-Gln(Trt)]-OH undergoes several types of reactions, including:
Deprotection: The Boc, Fmoc, and Trt protecting groups can be removed under specific conditions. Boc is typically removed using trifluoroacetic acid (TFA), Fmoc is removed using piperidine, and Trt is removed using acidic conditions.
Coupling: The compound can be coupled with other amino acids or peptides using coupling reagents like DIC and HOBt.
Common Reagents and Conditions
Deprotection: TFA for Boc removal, piperidine for Fmoc removal, and acidic conditions for Trt removal.
Coupling: DIC and HOBt in DMF.
Major Products Formed
The major products formed from these reactions are the deprotected amino acids or peptides, which can then be further used in peptide synthesis.
Wissenschaftliche Forschungsanwendungen
Boc-L-Thr[Fmoc-L-Gln(Trt)]-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine:
Chemistry: It is used in the synthesis of complex peptides and proteins, serving as a building block for larger molecules.
Biology: It is used in the study of protein-protein interactions, enzyme-substrate interactions, and other biochemical processes.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: It is used in the production of synthetic peptides for various industrial applications, including cosmetics and food additives.
Wirkmechanismus
The mechanism of action of Boc-L-Thr[Fmoc-L-Gln(Trt)]-OH involves its role as a protected amino acid in peptide synthesis. The protecting groups (Boc, Fmoc, and Trt) prevent unwanted side reactions during the synthesis process, ensuring the correct sequence and structure of the final peptide product. The compound interacts with coupling reagents and other amino acids to form peptide bonds, ultimately leading to the formation of larger peptide chains.
Vergleich Mit ähnlichen Verbindungen
Boc-L-Thr[Fmoc-L-Gln(Trt)]-OH is unique due to its combination of protecting groups and its specific use in peptide synthesis. Similar compounds include:
Boc-L-Thr[Fmoc-L-Asn(Trt)]-OH: Similar structure but with asparagine instead of glutamine.
Boc-L-Thr[Fmoc-L-Glu(Trt)]-OH: Similar structure but with glutamic acid instead of glutamine.
Boc-L-Thr[Fmoc-L-Lys(Trt)]-OH: Similar structure but with lysine instead of glutamine.
These compounds share similar synthetic routes and reaction conditions but differ in their specific amino acid components, leading to different applications and properties.
Eigenschaften
IUPAC Name |
(2S,3R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(tritylamino)pentanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H49N3O9/c1-31(42(43(53)54)50-46(57)60-47(2,3)4)59-44(55)40(49-45(56)58-30-39-37-26-16-14-24-35(37)36-25-15-17-27-38(36)39)28-29-41(52)51-48(32-18-8-5-9-19-32,33-20-10-6-11-21-33)34-22-12-7-13-23-34/h5-27,31,39-40,42H,28-30H2,1-4H3,(H,49,56)(H,50,57)(H,51,52)(H,53,54)/t31-,40+,42+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQVHAPHWFMHPJI-KYVGDJDASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)OC(=O)C(CCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)OC(=O)[C@H](CCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H49N3O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
811.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(3R,4S,5R)-2-(4-chloro-6,6-dimethylazirino[2,1-b]purin-2-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B7908808.png)

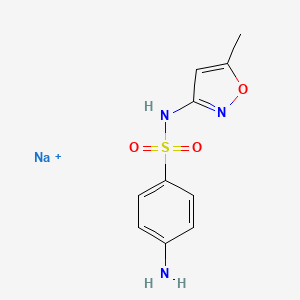
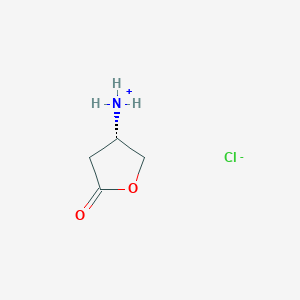
![4-methylbenzenesulfonate;[(3S)-2-oxooxetan-3-yl]azanium](/img/structure/B7908841.png)

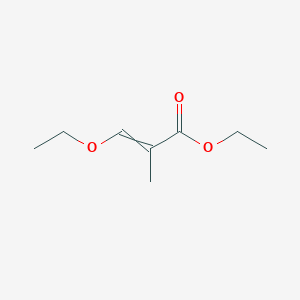
![3-[2-[2-[2-[(2R,3S,5S)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B7908861.png)
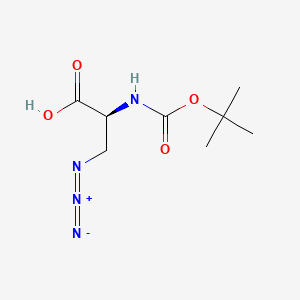

![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-{[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-{N'-[(2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-yl)sulfonyl]carbamimidamido}pentanoyl]oxy}propanoic acid](/img/structure/B7908875.png)
![(2S)-2-azaniumyl-2-methyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoate](/img/structure/B7908887.png)
